1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and an ethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For instance, starting from 4-ethylbenzaldehyde, the compound can be synthesized through the following steps:
Chlorination: The addition of a chlorine atom to the intermediate product using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Ketone Formation: The final step involves the formation of the ketone group through oxidation or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
- Substituted phenyl derivatives
- Alcohols or carboxylic acids depending on the reaction conditions
Scientific Research Applications
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)-3-chloropropan-2-one
- 1-(4-Ethylphenyl)-3-chloropropan-2-one
- 1-(3-(Chloromethyl)-4-ethylphenyl)-3-chloropropan-2-one
Comparison: 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The ethyl group also contributes to its unique steric and electronic properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H14BrClO |
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Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-10-4-3-9(5-11(10)7-13)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
InChI Key |
GFVJJMLPQNADIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)CCl)CBr |
Origin of Product |
United States |
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